Asymmetric Cyclization to Optically Active Oxiranes: 2-Bromobutan-1-ol vs. Other Bromohydrins
In a direct head-to-head comparison using an optically active cobalt(salen) catalyst, 2-bromobutan-1-ol undergoes asymmetric cyclization to yield optically active oxiranes [1]. While the reported optical purities were modest, this demonstrates the compound's capacity for enantioselective transformation, a property absent in non-chiral bromoalkanes such as 1-bromobutane and 2-bromobutane. The study also examined erythro- and threo-3-bromo-2-butanol, which cyclized to trans- and cis-2,3-dimethyloxirane respectively, indicating stereospecific cyclization.
| Evidence Dimension | Enantioselective cyclization to oxirane |
|---|---|
| Target Compound Data | Optically active oxirane produced |
| Comparator Or Baseline | 1-bromobutane, 2-bromobutane: no cyclization capability |
| Quantified Difference | Chiral product formation vs. no reaction |
| Conditions | Cobalt(salen) catalyst, base, bromohydrin substrate |
Why This Matters
Enables procurement of a chiral pool building block for asymmetric synthesis, directly impacting the stereochemical outcome of downstream pharmaceutical intermediates.
- [1] Takeichi, T.; Takakura, T.; Ishimori, M.; Tsuruta, T. Catalytic asymmetric cyclization of some bromohydrins with chiral cobalt complex. Bulletin of the Chemical Society of Japan 1988, 61(2), 603-605. View Source
